![molecular formula C10H10FN3 B3027999 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448854-96-3](/img/structure/B3027999.png)
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
Description
The compound "1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of ATP-competitive kinase inhibitors .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multi-step reactions, such as the Gewald synthesis technique, which is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound. This process involves starting from a substituted phenyl ethanone, malononitrile, a mild base, and sulfur powder . Another method mentioned is the Vilsmeier-Haack reaction, which is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods highlight the complexity and versatility of synthetic routes available for creating pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized by 1H NMR, 13C NMR, MS, FT-IR, and single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to optimize the molecular structure and analyze the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, such as condensation with different reagents to form new functional groups or rings. For example, the condensation of pyrazole with RFCO2Et in the presence of LiH can lead to the formation of fluorinated pyrano[2,3-c]pyrazol-4(1H)-ones . These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a fluorine atom can significantly affect the lipophilicity and metabolic stability of these compounds . For example, the replacement of a methoxy group with a carboxamide group in a 5-lipoxygenase inhibitor led to a decrease in lipophilicity and an improvement in bioavailability and toxicological profile . The molecular docking studies suggest that specific functional groups in the pyrazole derivatives are crucial for binding to biological targets, indicating their potential as inhibitors of various enzymes .
properties
IUPAC Name |
2-(4-fluorophenyl)-4-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHTXTOWZJJSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239410 | |
Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |
CAS RN |
1448854-96-3 | |
Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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